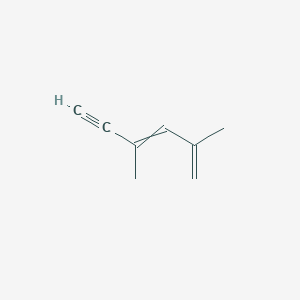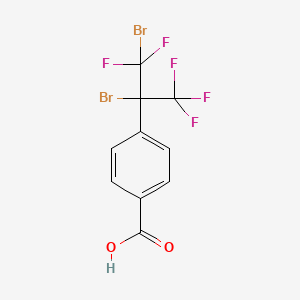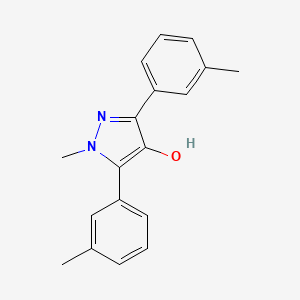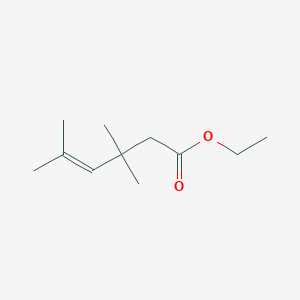![molecular formula C15H27N3O2 B14595197 2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis- CAS No. 60093-32-5](/img/structure/B14595197.png)
2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a pyrrolidinone ring structure, which is a five-membered lactam. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- typically involves the reaction of pyrrolidinone derivatives with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler pyrrolidinone derivative with similar structural features.
N-Methyl-2-pyrrolidone: Another pyrrolidinone derivative with a methyl group attached to the nitrogen atom.
γ-Butyrolactam: A related lactam compound with a similar ring structure.
Uniqueness
2-Pyrrolidinone, 1,1’-[(pentylimino)bis(methylene)]bis- is unique due to its specific substitution pattern and the presence of the pentylimino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
60093-32-5 |
|---|---|
Molekularformel |
C15H27N3O2 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
1-[[(2-oxopyrrolidin-1-yl)methyl-pentylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H27N3O2/c1-2-3-4-9-16(12-17-10-5-7-14(17)19)13-18-11-6-8-15(18)20/h2-13H2,1H3 |
InChI-Schlüssel |
DMMNDGCXWFJFNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CN1CCCC1=O)CN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)


![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)


![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)



